

Introduction: The Strategic Importance of Halogenated Pyridines

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4,6-Dibromonicotinic acid

CAS No.: 73027-77-7

Cat. No.: B3029628

[Get Quote](#)

In the landscape of medicinal chemistry and materials science, pyridines represent a cornerstone heterocyclic scaffold. Their nitrogen atom imparts unique electronic properties, polarity, and hydrogen bonding capabilities, making them privileged structures in drug design. The strategic introduction of halogen atoms, particularly bromine, onto the pyridine ring further enhances their utility. Bromine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Crucially, they serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of **4,6-dibromonicotinic acid**, a valuable building block that combines the features of a pyridine core, a carboxylic acid functional group, and two strategically placed bromine substituents. We will delve into its structural characteristics, spectroscopic signature, reactivity, and its application as a precursor in the synthesis of high-value compounds for drug discovery and development.

Core Molecular Structure and Physicochemical Properties

4,6-Dibromonicotinic acid is a substituted pyridine derivative. The core structure consists of a six-membered aromatic ring containing one nitrogen atom. This pyridine ring is functionalized with a carboxylic acid group at the 3-position (conferring the "nicotinic acid" nomenclature) and two bromine atoms at the 4- and 6-positions.

Caption: 2D Structure of **4,6-Dibromonicotinic Acid**.

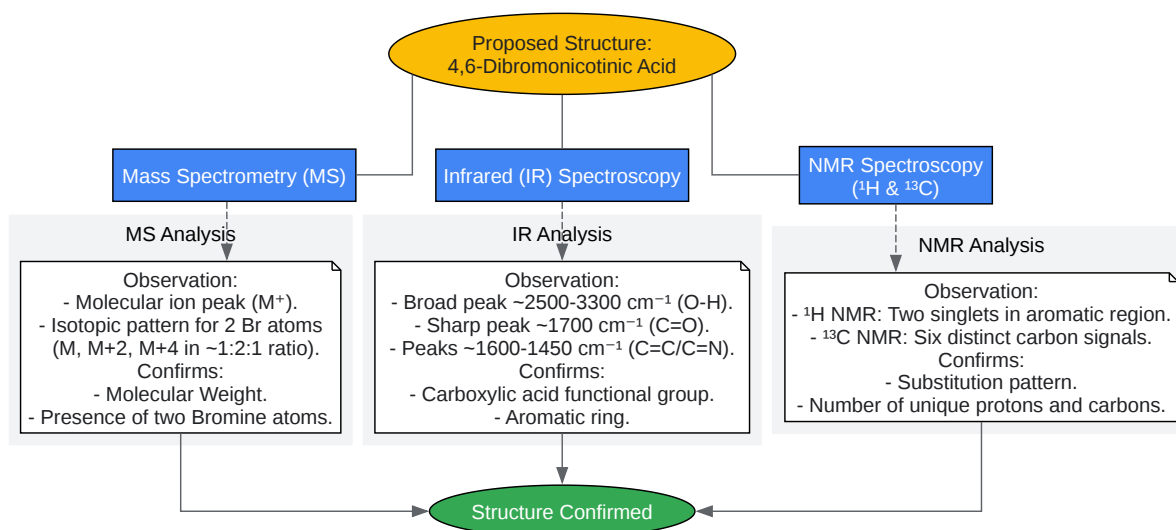
The IUPAC name for this compound is 4,6-dibromopyridine-3-carboxylic acid.[1] The presence of the electronegative nitrogen atom and the two electron-withdrawing bromine atoms significantly lowers the electron density of the pyridine ring. This electronic deficit is further intensified by the inductive and resonance withdrawing effects of the carboxylic acid group. This inherent electronic nature dictates the molecule's reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of **4,6-Dibromonicotinic Acid**

Property	Value	Source(s)
CAS Number	73027-77-7	[1][2]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	[1][2]
Molecular Weight	280.90 g/mol	[1][2]
Canonical SMILES	<chem>C1=C(C(=CN=C1Br)Br)C(=O)O</chem>	[1]
InChI	InChI=1S/C6H3Br2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)	[1]

Spectroscopic Elucidation: A Validating Signature

Confirming the structure of a synthesized or procured batch of **4,6-dibromonicotinic acid** relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.^[3]

- ¹H NMR: The structure predicts two protons on the aromatic ring, at positions 2 and 5. Due to the substitution pattern, these protons are not adjacent to any other protons, so they are expected to appear as two distinct singlets.
 - The proton at C2 (between the nitrogen and the carboxylic acid) will be significantly deshielded and appear at a high chemical shift (downfield).

- The proton at C5 (between the two bromine atoms) will also be downfield due to the influence of the halogens.
- ^{13}C NMR: A ^{13}C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the asymmetry of the substitution pattern. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~165-170 ppm), while the other five aromatic carbons will appear in the typical aromatic region (~120-150 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present.^{[4][5]}

- O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
- C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm^{-1} will confirm the presence of the carbonyl group of the carboxylic acid.
- Aromatic Stretches: Absorptions corresponding to C=C and C=N bond stretching within the pyridine ring will be observed in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, critically in this case, confirms the presence and number of bromine atoms.^{[4][6]}

- Molecular Ion Peak: The mass spectrum will show a cluster of peaks for the molecular ion (M^+).
- Isotopic Pattern: Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks:
 - M: corresponding to two ^{79}Br atoms.
 - M+2: corresponding to one ^{79}Br and one ^{81}Br atom (the most abundant peak).

- M+4: corresponding to two ^{81}Br atoms. The relative intensity of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

Synthesis and Reactivity: A Versatile Chemical Intermediate

The utility of **4,6-dibromonicotinic acid** stems from its accessible synthesis and the versatile reactivity of its functional groups.

Representative Synthesis Protocol

While multiple synthetic routes may exist, a common strategy for preparing such compounds involves the direct bromination of a suitable nicotinic acid precursor. The following is a generalized, representative protocol based on established chemical principles.

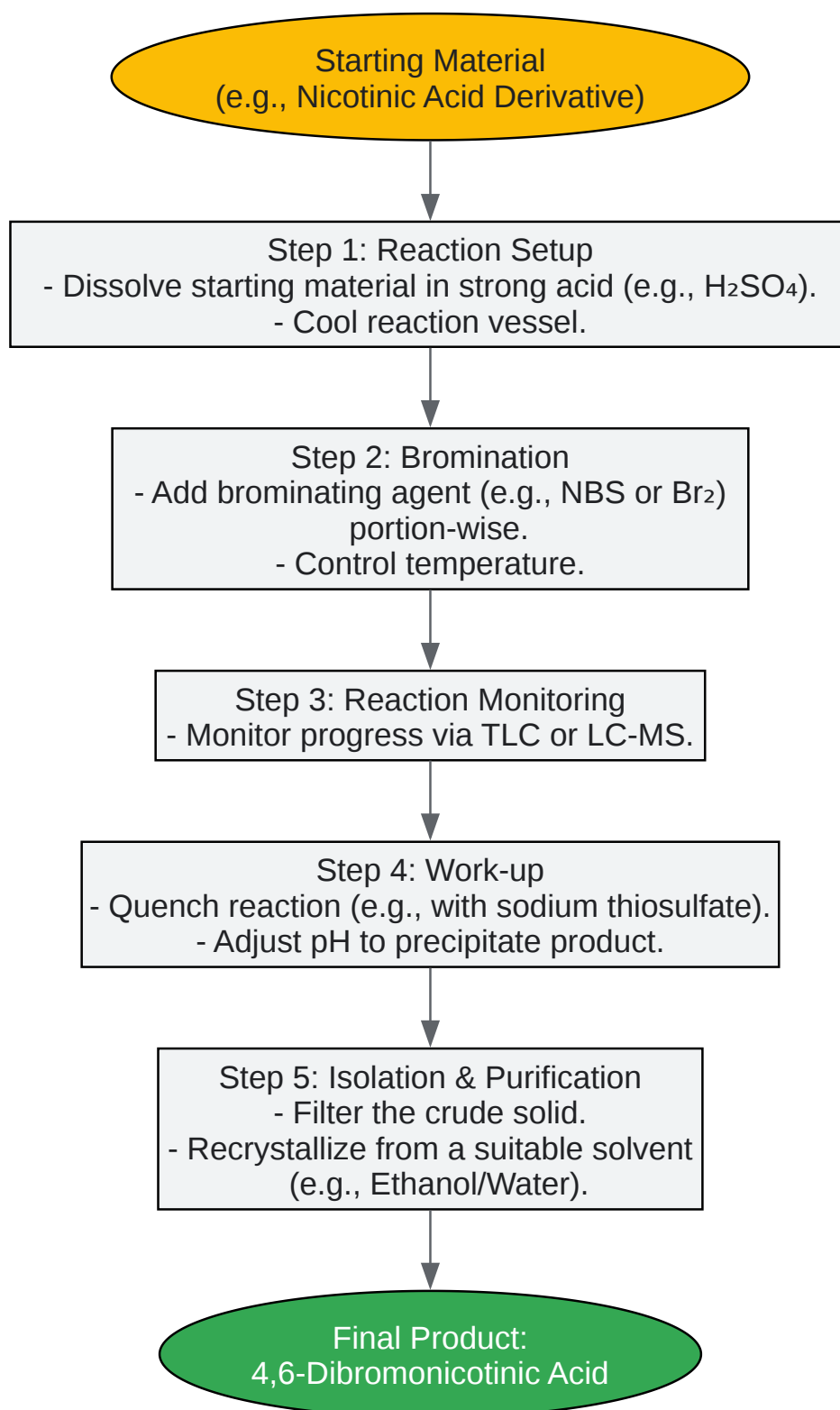


Figure 3: General Synthetic Workflow

[Click to download full resolution via product page](#)Caption: Generalized workflow for the synthesis of **4,6-dibromonicotinic acid**.

Step-by-Step Methodology:

- **Reaction Setup:** Charge a round-bottom flask with the nicotinic acid starting material and a suitable strong acid solvent, such as fuming sulfuric acid. The acid acts as both a solvent and a catalyst, protonating the ring to facilitate the reaction. Cool the mixture in an ice bath.
- **Addition of Brominating Agent:** Slowly and portion-wise, add the brominating agent (e.g., N-bromosuccinimide or liquid bromine). This slow addition is crucial for controlling the exothermic reaction and preventing over-bromination or side reactions.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature or gently heat as required. The electron-deficient nature of the pyridine ring often necessitates forcing conditions for electrophilic aromatic substitution.
- **Monitoring:** Track the consumption of the starting material and the formation of the product using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, carefully pour the acidic mixture over crushed ice to quench the reaction. Neutralize any excess bromine with a reducing agent like sodium thiosulfate solution.
- **Precipitation:** Carefully adjust the pH of the aqueous solution with a base (e.g., concentrated NaOH) until the product precipitates out. The isoelectric point of the amino acid will determine the optimal pH for precipitation.
- **Isolation and Purification:** Collect the crude product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield pure **4,6-dibromonicotinic acid**.

Chemical Reactivity and Synthetic Utility

The true value of **4,6-dibromonicotinic acid** in drug development lies in its predictable reactivity.

- **Carboxylic Acid Reactions:** The -COOH group can be readily converted into esters, amides, or acid chlorides using standard organic chemistry protocols. This allows for the attachment

of various side chains and the modulation of physicochemical properties like solubility and cell permeability.

- Cross-Coupling Reactions: The two bromine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions.
 - Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[7][8] This is a cornerstone reaction in modern drug discovery.
 - Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of C-N bonds, introducing diverse amino substituents.
 - Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyridine derivatives.
- Conversion to Boronic Acids: The bromine atoms can be converted into boronic esters via lithium-halogen exchange followed by quenching with a trialkyl borate.[7] Boronic acids are crucial pharmacophores in their own right, known for forming reversible covalent bonds with enzyme active sites.[8][9][10]

Conclusion: A Key Scaffold for Innovation

4,6-Dibromonicotinic acid is more than just a chemical compound; it is a strategically designed molecular tool. Its structure, confirmed by a suite of complementary spectroscopic techniques, offers three distinct points for chemical modification: the carboxylic acid and two C-Br bonds. This trifunctional handle provides medicinal chemists with a robust and versatile platform for library synthesis and lead optimization. The ability to leverage powerful and predictable cross-coupling reactions makes it an invaluable starting material for accessing novel chemical space in the quest for new therapeutics and advanced materials.

References

- PubChem. 4,4-Dibromobutanoic acid | C₄H₆Br₂O₂ | CID 22114689. National Center for Biotechnology Information. [\[Link\]](#)
- MOLBASE. 4,5-Dibromonicotinic acid | 1009334-28-4. [\[Link\]](#)

- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [\[Link\]](#)
- PubChem. 6-Bromonicotinic acid | C₆H₄BrNO₂ | CID 238932. National Center for Biotechnology Information. [\[Link\]](#)
- PubChem. 4-Bromo-6-hydroxyhexanoic acid | C₆H₁₁BrO₃ | CID 129701937. National Center for Biotechnology Information. [\[Link\]](#)
- Wang, L., et al. (2015). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. *Molecules*, 20(9), 15855-15870. [\[Link\]](#)
- PubChem. 5-Bromonicotinic acid | C₆H₄BrNO₂ | CID 88707. National Center for Biotechnology Information. [\[Link\]](#)
- Semenova, E. S., et al. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. *IUCrData*, 6(12). [\[Link\]](#)
- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [\[Link\]](#)
- Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 25(16), 3737. [\[Link\]](#)
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [\[Link\]](#)
- Esselman, B. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [\[Link\]](#)
- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [\[Link\]](#)
- Singh, I., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*, 26(23), 7331. [\[Link\]](#)
- ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 73027-77-7 | 4,6-Dibromonicotinic acid - AiFChem \[aifchem.com\]](#)
- [2. chemscene.com \[chemscene.com\]](#)
- [3. benchchem.com \[benchchem.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. www2.chem.wisc.edu \[www2.chem.wisc.edu\]](#)
- [6. m.youtube.com \[m.youtube.com\]](#)
- [7. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Halogenated Pyridines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029628/docs#introduction-the-strategic-importance-of-halogenated-pyridines\]](https://www.benchchem.com/product/b3029628/docs#introduction-the-strategic-importance-of-halogenated-pyridines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)